molecular formula C15H12N4O2S B2581695 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 183536-48-3

3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2581695
CAS No.: 183536-48-3
M. Wt: 312.35
InChI Key: IPWBBJIHIFSEKM-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a novel synthetic compound based on the privileged 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine pharmacophore, a fused heterocyclic system known for its diverse and potent biological activities . This core scaffold is recognized for its hydrogen bond accepting and donating characteristics, which facilitate specific interactions with biological target receptors . While this specific derivative is a candidate for further investigation, close structural analogs have demonstrated significant promise in preclinical research. Compounds sharing this core structure have been identified as potent tubulin polymerization inhibitors , functioning similarly to combretastatin A-4 by binding to the colchicine site . This mechanism disrupts microtubule dynamics during cell division, leading to G2/M cell cycle arrest and the induction of apoptosis in various cancer cell lines, including gastric cancer (SGC-7901), cervical carcinoma (HeLa), and colon cancer (HT-29) cells . Furthermore, triazolothiadiazine derivatives have shown strong urease inhibitory activity . Inhibiting the urease enzyme is a key therapeutic strategy for targeting pathogenic microorganisms such as Helicobacter pylori and Proteus mirabilis , as well as the fungus Cryptococcus neoformans , potentially treating infections and related complications . Some analogs also exhibit notable anticonvulsant properties in animal models, showing efficacy against seizures induced by pentylenetetrazole (PTZ) and other chemoconvulsants . This product is intended for research purposes only and is a valuable tool for scientists exploring new chemotherapeutic agents, antimicrobials, and central nervous system active compounds. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-20-11-6-4-10(5-7-11)12-9-22-15-17-16-14(19(15)18-12)13-3-2-8-21-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWBBJIHIFSEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with 4-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo[3,4-b][1,3,4]thiadiazine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate electrophilic aromatic substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of triazolo-thiadiazines exhibit a range of pharmacological activities:

Antimicrobial Activity

Studies have shown that compounds within this class possess significant antimicrobial properties. For instance:

  • A series of novel 7H-7-alkoxy-3-alkyl/phenyl-6-aryl-s-triazolo[3,4-b][1,3,4]thiadiazines were synthesized and evaluated for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Saccharomyces cerevisiae .
  • In comparative studies, these compounds exhibited activity comparable to established antibiotics like ciprofloxacin and antifungals such as amphotericin B .

Antifungal and Nematicidal Activity

The triazolo-thiadiazine derivatives have also been tested for antifungal and nematicidal activities:

  • Compounds showed promising results against various fungal strains and nematodes . For example, specific derivatives demonstrated potent activity against Meloidogyne incognita, a significant agricultural pest.

Analgesic and Anti-inflammatory Properties

Research indicates that certain derivatives exhibit analgesic and anti-inflammatory effects:

  • A study highlighted the synthesis of 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which were evaluated for their potential as new analgesic agents . These compounds demonstrated significant activity in pain models.

Anticancer Potential

The anticancer efficacy of triazolo-thiadiazines has been explored:

  • Certain derivatives have shown activity against various cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation.

Phosphodiesterase Inhibition

Phosphodiesterase inhibitors are critical in treating various conditions including asthma and inflammation:

  • A series of triazolo-thiadiazine derivatives were evaluated for phosphodiesterase-4 inhibition. Results indicated significant biological activity which could be leveraged for therapeutic applications .

Case Studies

Several studies have documented the synthesis and evaluation of triazolo-thiadiazines:

StudyCompounds TestedBiological ActivityKey Findings
Dincel & Ulusoy-Güzeldemirci (2019)Various triazolo-thiadiazinesAntimicrobialSignificant activity against Gram-positive bacteria and fungi .
Ahmad et al. (2019)Triazolo-thiadizine derivativesAnticancerCompounds showed promising results against cancer cell lines .
Baeeri et al. (2018)Triazolo-thiadizine derivativesPDE-4 inhibitionNotable inhibitory effects on cultured cells .

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets. For instance, in cancer cells, it may inhibit enzymes involved in DNA replication or repair, leading to cell death. The compound’s structure allows it to bind to specific proteins, disrupting their normal function and triggering apoptotic pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) : Chloro or nitro substituents at position 6 enhance antibacterial activity (e.g., MIC = 3.125 mg/mL for 6-(4-Cl-phenyl) derivatives) .
  • Electron-donating groups (EDGs) : Methoxy groups at position 6 (as in the target compound) improve anticancer activity by enhancing tubulin binding .
  • Furan vs. phenyl at position 3 : Furan rings (e.g., 5-nitrofuran) increase antimicrobial potency, while substituted phenyl groups optimize anticancer effects .

Anticancer Activity

The target compound’s 4-methoxyphenyl group at position 6 aligns with structure-activity relationship (SAR) trends observed in potent tubulin inhibitors. For example:

  • Compound 5e (3-(3,4,5-trimethoxyphenyl)-6-(3-fluoro-4-methoxyphenyl)) exhibits IC₅₀ values < 1 μM against multiple cancer lines due to trimethoxy substitution enhancing hydrophobic interactions with tubulin .
  • 3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl) induces G2/M cell cycle arrest and apoptosis in HeLa cells (IC₅₀ = 0.45 μM), highlighting the importance of methoxy and amino groups in cytotoxicity .

Antimicrobial Activity

Triazolothiadiazines with 4-methylsulfonylbenzyl or nitrofuran substituents show broad-spectrum activity:

  • 128h (6-(4-Cl-phenyl)-3-(5-nitrofuran-2-yl)) inhibits E. coli and C. albicans at MIC = 3.125 mg/mL .
  • 5a–l (indole-triazolothiadiazoles) exhibit antifungal activity (MIC = 1.56–3.125 mg/mL), with iodophenyl and bromophenyl substituents being most effective .

The target compound’s 4-methoxyphenyl group may offer moderate antimicrobial activity but is less potent than nitro- or halo-substituted analogues .

Biological Activity

The compound 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS Number: 183536-48-3) is a member of the triazolo-thiadiazine class of compounds known for their diverse biological activities. This article synthesizes current research findings on its biological activity, including antioxidant, anti-diabetic, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H12N4O2SC_{15}H_{12}N_{4}O_{2}S. Its structural components include a furan ring and a methoxyphenyl group, which contribute to its biological efficacy.

Antioxidant Activity

Research has shown that derivatives of triazolo-thiadiazines exhibit significant antioxidant properties. For instance, a synthesized compound from this class demonstrated an IC50 value of 16.97 µg/mL in DPPH free radical scavenging assays. This indicates a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-Diabetic Activity

In vivo studies using a streptozotocin-induced diabetic rat model revealed that certain derivatives exhibited up to 59.15% blood glucose-lowering activity . This suggests potential applications in managing diabetes by enhancing insulin sensitivity or improving glucose metabolism .

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines. Notably, it showed moderate growth inhibition (approximately 44.59% ) against CCRF-CEM leukemia cells. The mechanism appears to involve the activation of caspases and induction of apoptosis, which are vital processes for eliminating cancer cells .

Comparative Biological Activity Table

Activity Type IC50/Effect Cell Line/Model Reference
Antioxidant16.97 µg/mLDPPH Scavenging
Anti-Diabetic59.15% reductionStreptozotocin-induced rats
Anticancer44.59% growth inhibitionCCRF-CEM (Leukemia)

The biological activities of triazolo-thiadiazines are often attributed to their ability to interact with various biological targets:

  • Antioxidant Mechanism : The compound likely scavenges free radicals through electron donation.
  • Anti-Diabetic Mechanism : It may enhance insulin signaling pathways or directly affect glucose transport mechanisms.
  • Anticancer Mechanism : The activation of apoptotic pathways via caspase activation is a critical aspect of its anticancer activity.

Case Studies

  • Antioxidant Study : A study conducted on several synthesized triazolo-thiadiazine derivatives demonstrated that those with specific substitutions on the phenyl ring exhibited enhanced antioxidant activity compared to others .
  • Anti-Diabetic Evaluation : In another study involving diabetic rats, compounds similar to the target compound showed significant reductions in blood glucose levels after treatment over a defined period .
  • Cancer Cell Line Testing : The National Cancer Institute's screening of various triazolo-thiadiazines indicated promising results against multiple cancer cell lines, supporting further investigation into these compounds as potential therapeutic agents .

Q & A

Basic: What are the standard synthetic protocols for preparing triazolothiadiazine derivatives like 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

Methodological Answer:
The synthesis typically involves cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with phenacyl bromides. For example:

React triazole derivatives (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol) with phenacyl bromides (e.g., 4-methoxyphenacyl bromide) in ethanol under reflux (4–6 hours).

Neutralize with sodium acetate, isolate the product via filtration, and recrystallize from ethanol (yield: ~75–82%) .

Optimize substituent positions using microwave-assisted synthesis or catalytic bases (e.g., KOH) to enhance regioselectivity .

Basic: How is the molecular structure of triazolothiadiazine derivatives confirmed experimentally?

Methodological Answer:
Structural confirmation requires a combination of:

  • X-ray crystallography : Resolve non-planar ring systems (dihedral angles: ~10° between triazolothiadiazine and aryl substituents) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking with centroid distances ~3.5 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., methoxy groups at δ 3.7–3.9 ppm, furan protons at δ 6.3–7.4 ppm) .
    • IR : Identify C=N (~1596 cm⁻¹) and S–C–N stretching (~690 cm⁻¹) .

Intermediate: What methodological approaches are employed to evaluate the biological activity of triazolothiadiazines in anticancer research?

Methodological Answer:

  • Tubulin inhibition :
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compounds with 3-(methoxyphenyl) and 6-(aryl) groups show IC₅₀ < 1 µM .
    • Validate via cell cycle analysis (G2/M arrest) and apoptosis assays (Annexin V/PI staining) .
  • PDE4 inhibition :
    • Screen against PDE4 isoforms (A–D) using enzymatic assays. Triazolothiadiazines with catechol diether substituents exhibit IC₅₀ < 10 nM .

Intermediate: How can researchers assess the toxicity profile of triazolothiadiazine derivatives in preclinical models?

Methodological Answer:

  • Acute toxicity : Administer compounds subcutaneously (e.g., 20–80 mg/kg in guinea pigs) and monitor organ histopathology (lungs, liver, kidneys) for nonspecific inflammation or necrosis .
  • Chronic toxicity :
    • Track biochemical markers (e.g., ALT, creatinine) and mass coefficients of organs over 4–6 weeks .
    • Use dose-escalation studies to identify safe thresholds (e.g., 4-fold therapeutic dose without endothelial dysfunction) .

Advanced: What strategies are recommended to resolve contradictions in structure-activity relationship (SAR) data for triazolothiadiazine derivatives?

Methodological Answer:

  • Crystallographic validation : Resolve electronic effects of substituents (e.g., electron-withdrawing groups enhance π-π stacking) .
  • Molecular dynamics simulations : Model ligand-receptor interactions (e.g., PDE4 or tubulin binding pockets) to rationalize bioactivity discrepancies .
  • Comparative SAR analysis : Test analogs with systematic substitutions (e.g., methoxy vs. methylthio groups) to isolate steric/electronic contributions .

Advanced: How can computational modeling be integrated into the study of triazolothiadiazine derivatives' target interactions?

Methodological Answer:

  • Docking studies : Use software (e.g., AutoDock Vina) to predict binding modes with PDE4 or tubulin. Prioritize compounds with hydrogen bonds to key residues (e.g., Gln-369 in PDE4A) .
  • QSAR models : Corrogate substituent descriptors (Hammett σ, molar refractivity) with activity data to design optimized analogs .
  • MD simulations : Assess binding stability (>50 ns trajectories) and identify critical van der Waals interactions .

Intermediate: What techniques are used to analyze the solid-state packing and intermolecular interactions of triazolothiadiazines?

Methodological Answer:

  • X-ray diffraction : Characterize hydrogen-bonding networks (e.g., C8–H8A⋯N1, distance: ~2.5 Å) and π-π interactions (interplanar spacing: ~3.5 Å) .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯N: 15–20%; H⋯S: 5–10%) to predict solubility and stability .

Advanced: How can regioselectivity challenges in triazolothiadiazine functionalization be addressed during synthetic optimization?

Methodological Answer:

  • Catalytic control : Use KOH or Et₃N to direct cyclization toward thiadiazine vs. thiadiazole formation .
  • Microwave irradiation : Enhance reaction rates and selectivity (e.g., 71–88% yields in 1–2 hours) .
  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) to prevent side reactions during phenacyl bromide coupling .

Intermediate: What methodologies are applied to study the antioxidant potential of triazolothiadiazine derivatives?

Methodological Answer:

  • DPPH assay : Measure radical scavenging (IC₅₀ < 50 µM for compounds with hydroxyl or methoxy groups) .
  • FRAP assay : Quantify Fe³⁺ reduction (absorbance at 593 nm). Derivatives with conjugated π-systems show activity exceeding ascorbic acid .

Advanced: How do structural modifications at specific positions of the triazolothiadiazine core influence pharmacokinetic properties?

Methodological Answer:

  • Position 3 (furan) : Enhances solubility via polar oxygen atoms but may reduce metabolic stability .
  • Position 6 (4-methoxyphenyl) : Improves membrane permeability (logP ~3.5) and extends half-life via reduced CYP450 metabolism .
  • Hybrid derivatives : Incorporate pyridazine or tetrazine moieties to balance bioavailability and target affinity .

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